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Compound of Interest

Compound Name: Lead(IV) fluoride

CAS No.: 7783-59-7

Cat. No.: B1208609

Get Quote

An in-depth analysis of the crystal structure of lead(IV) fluoride (PbF₄) using X-ray diffraction,

benchmarked against related metal fluorides. This guide offers researchers, scientists, and

drug development professionals a comprehensive overview, complete with detailed

experimental protocols and comparative data.

Lead(IV) fluoride (PbF₄), a yellow solid with a melting point of 600 °C, stands as the sole

room-temperature stable tetrahalide of lead.[1][2] Its crystal structure, crucial for understanding

its chemical and physical properties, has been elucidated through single-crystal X-ray

diffraction. This guide provides a detailed comparison of the crystallographic parameters of

PbF₄ with those of isostructural tin(IV) fluoride (SnF₄) and the more common lead(II) fluoride

(PbF₂), offering valuable insights for materials science and inorganic chemistry.

Comparative Crystallographic Data
The crystal structure of PbF₄ has been determined to be tetragonal, belonging to the I4/mmm

space group.[3][4][5] This structure is characterized by two-dimensional sheets of corner-

sharing PbF₆ octahedra.[3][4] For comparative purposes, the crystallographic data of PbF₄ is

presented alongside SnF₄ and PbF₂ in the table below.
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Parameter
Lead(IV) Fluoride
(PbF₄)

Tin(IV) Fluoride
(SnF₄)

Lead(II) Fluoride
(PbF₂)

Crystal System Tetragonal Tetragonal Cubic

Space Group I4/mmm I4/mmm Fm-3m

Lattice Constant a 4.2536 Å[5] 4.0442 Å[5] 5.94 Å

Lattice Constant b 4.2536 Å[5] 4.0442 Å[5] 5.94 Å

Lattice Constant c 8.064 Å[5] 7.9241 Å[5] 5.94 Å

Unit Cell Volume 145.8 Å³ 129.5 Å³ 209.6 Å³

Formula Units (Z) 2[5] 2[5] 4

Coordination

Pb⁴⁺ is coordinated to

six F⁻ ions in a

corner-sharing

octahedral

arrangement.[3][4]

Sn⁴⁺ is coordinated to

six F⁻ ions in a

corner-sharing

octahedral

arrangement.

Pb²⁺ is coordinated to

eight F⁻ ions in a

body-centered cubic

geometry.[6]

Pb-F Bond Lengths

Two shorter bonds

(1.98 Å) and four

longer bonds (2.15 Å).

[3]

-
All Pb-F bond lengths

are 2.56 Å.[6]

Experimental Workflow and Protocols
The determination of the crystal structure of PbF₄ and similar inorganic compounds relies on X-

ray diffraction (XRD) techniques.[7][8][9] Both single-crystal and powder XRD methods can be

employed, with the former providing more detailed structural information.[10][11]

Experimental Workflow for Crystal Structure
Determination
The general workflow for determining the crystal structure of a compound like PbF₄ using

single-crystal X-ray diffraction is illustrated in the diagram below.
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Caption: A generalized workflow for crystal structure determination using single-crystal X-ray

diffraction.

Detailed Experimental Protocol: Single-Crystal X-ray
Diffraction of PbF₄
The following protocol is a synthesized methodology based on established practices for

inorganic crystal structure determination.

1. Crystal Synthesis and Preparation:

Synthesis: Single crystals of PbF₄ can be synthesized via pressure fluorination of 'PbF₄-x'

followed by sublimation in an autoclave.[5] This method is crucial for obtaining high-quality

crystals suitable for single-crystal XRD.

Crystal Selection: A suitable single crystal of PbF₄, typically with dimensions in the range of

0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed with clear

faces and free from visible defects.

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive

or oil on the end of a thin glass fiber or a microloop.

2. Data Collection:

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a

monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector

(e.g., a CCD or CMOS detector) is used.[10]

Data Collection Strategy: The mounted crystal is placed in the X-ray beam and cooled to a

low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images

are collected by rotating the crystal through a range of angles (ω and φ scans).

Unit Cell Determination: An initial set of frames is used to determine the unit cell parameters

and the crystal system.

Full Data Collection: A complete dataset of diffraction intensities is collected over a wide

range of 2θ angles.
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3. Data Processing and Structure Solution:

Integration and Scaling: The raw diffraction images are processed to integrate the intensities

of the reflections and apply corrections for factors such as Lorentz and polarization effects.

The data is then scaled and merged.

Space Group Determination: The systematic absences in the diffraction data are analyzed to

determine the space group of the crystal. For PbF₄, this is I4/mmm.[3][5]

Structure Solution: The positions of the heavy atoms (Pb) are typically determined first using

direct methods or Patterson methods. The positions of the lighter atoms (F) are then located

from the difference Fourier maps.

Structure Refinement: The atomic coordinates, displacement parameters, and other

structural parameters are refined against the experimental diffraction data using a least-

squares method until the calculated and observed diffraction patterns show the best possible

agreement.[5]

Validation: The final crystal structure is validated using crystallographic software to check for

geometric consistency and other potential issues. The results are typically reported in a

Crystallographic Information File (CIF).

Concluding Remarks
The X-ray diffraction analysis reveals that PbF₄ adopts a tetragonal crystal structure,

isostructural with SnF₄, which is distinct from the cubic structure of PbF₂. This structural

difference, particularly the layered arrangement of corner-sharing PbF₆ octahedra in PbF₄, is

fundamental to its properties and reactivity. The detailed experimental protocol provided herein

offers a robust framework for researchers seeking to perform similar crystallographic analyses

on inorganic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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